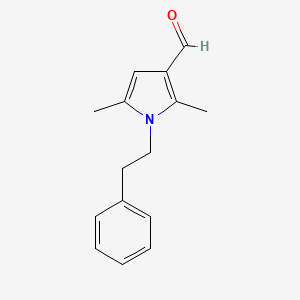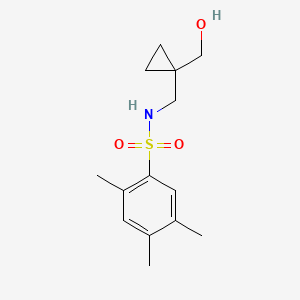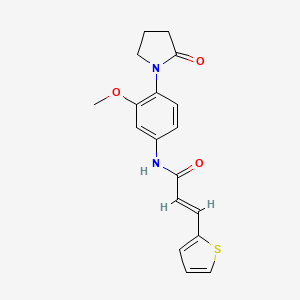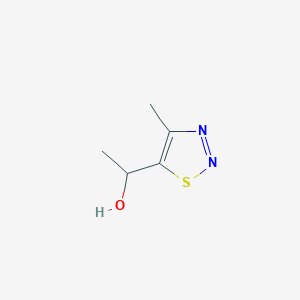![molecular formula C17H15Cl2NO4S B2989850 (3,4-dichlorophenyl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate CAS No. 1012748-31-0](/img/structure/B2989850.png)
(3,4-dichlorophenyl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-dichlorophenyl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate is a chemical compound that has been studied for its potential use in scientific research. This compound is also known by its chemical name, MK-0677. It has been found to have a number of interesting properties that make it useful for a variety of applications.
Mécanisme D'action
The mechanism of action of (3,4-dichlorophenyl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate is not fully understood. However, it is believed to work by stimulating the release of growth hormone from the pituitary gland. This leads to an increase in the levels of insulin-like growth factor 1 (IGF-1) in the body, which has a number of beneficial effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3,4-dichlorophenyl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate are still being studied. However, it has been shown to have a number of interesting properties. For example, it has been found to increase muscle mass and bone density in animal studies. It has also been shown to improve cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3,4-dichlorophenyl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate in lab experiments is its ability to stimulate the release of growth hormone. This makes it a useful tool for studying the effects of growth hormone on the body. However, there are also some limitations to its use. For example, it can be difficult to synthesize and purify, which can make it expensive to use in large-scale experiments.
Orientations Futures
There are a number of potential future directions for research on (3,4-dichlorophenyl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate. One area of interest is its potential use as a treatment for age-related diseases such as osteoporosis and Alzheimer's disease. Another potential application is in the field of sports medicine, where it could be used to enhance athletic performance. Overall, there is still much to be learned about this compound and its potential uses in scientific research.
Méthodes De Synthèse
The synthesis of (3,4-dichlorophenyl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate involves a multi-step process that requires careful attention to detail. The starting materials for the synthesis are 3,4-dichlorobenzyl chloride and 2-aminoacetic acid. These two compounds are reacted together in the presence of a base to form the desired product.
Applications De Recherche Scientifique
(3,4-dichlorophenyl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate has been studied for its potential use in a number of scientific research applications. One of the most promising areas of research involves its use as a growth hormone secretagogue. This means that it has the ability to stimulate the release of growth hormone in the body.
Propriétés
IUPAC Name |
(3,4-dichlorophenyl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO4S/c18-15-7-6-14(10-16(15)19)12-24-17(21)11-20-25(22,23)9-8-13-4-2-1-3-5-13/h1-10,20H,11-12H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZZGNJRDCRVBR-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dichlorophenyl)methyl 2-(2-phenylethenesulfonamido)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]but-2-ynamide](/img/structure/B2989769.png)


![2-[(4-fluorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2989773.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B2989775.png)


![4-(morpholin-4-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2989781.png)



